![molecular formula C12H16N3O7PS B1663260 [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 16684-22-3](/img/structure/B1663260.png)
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as MRS2500, is a selective P2Y1 receptor antagonist that has been widely used in scientific research.
Applications De Recherche Scientifique
Antitumor Agents
Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold, including those similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, have been explored as antitumor agents. One study designed and synthesized such compounds as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in cancer cell proliferation. The research showed that these compounds exhibit potent inhibitory activities against these enzymes and human tumor cell lines, highlighting their potential as antitumor agents (Gangjee et al., 2005).
Cognitive Impairment Treatment
Another study focused on developing inhibitors of Phosphodiesterase 1 (PDE1), a target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's and schizophrenia. The research identified a compound structurally related to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, which exhibited potent inhibitory activity for PDE1 and showed promise in preclinical development for cognitive impairment treatment (Li et al., 2016).
Interaction with Plasma Proteins
A study on synthesized uridine derivatives, structurally similar to the compound , revealed insights into the interaction of such compounds with human serum albumin (HSA). This interaction is crucial for drug transportation within the body. The study found that these derivatives bind to HSA, potentially altering its secondary structure, which may have implications for the development of new drugs based on uridine derivatives (Dubey et al., 2020).
Novel Dinucleotide Analogs
Research into dinucleotide analogs, including compounds similar to [3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate, revealed new strategies for their synthesis. These analogs have potential applications in understanding and manipulating biological processes involving dinucleotides (Valiyev et al., 2010).
Propriétés
Numéro CAS |
16684-22-3 |
|---|---|
Nom du produit |
[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Formule moléculaire |
C12H16N3O7PS |
Poids moléculaire |
377.31 g/mol |
Nom IUPAC |
[3,4-dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H16N3O7PS/c1-24-11-6-2-3-15(10(6)13-5-14-11)12-9(17)8(16)7(22-12)4-21-23(18,19)20/h2-3,5,7-9,12,16-17H,4H2,1H3,(H2,18,19,20) |
Clé InChI |
RDLNVHQUQZBWDF-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
SMILES canonique |
CSC1=NC=NC2=C1C=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Autres numéros CAS |
16684-22-3 |
Synonymes |
NSC-344553; 7H-Pyrrolo[2,3-d]pyrimidine,4-(methylthio)-7-b-D-ribofuranosyl-,5'-(dihydrogen phosphate) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



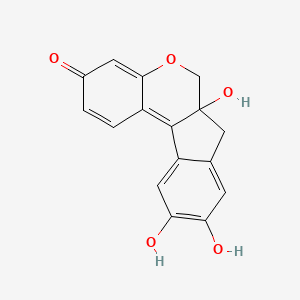
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
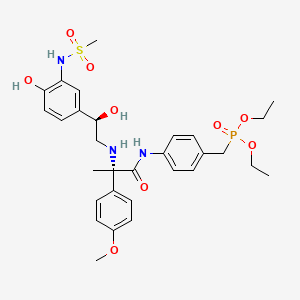
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
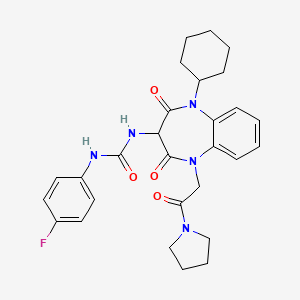
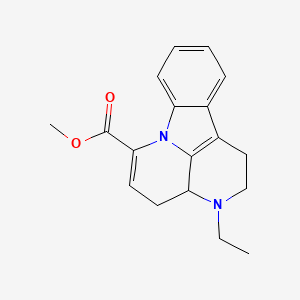
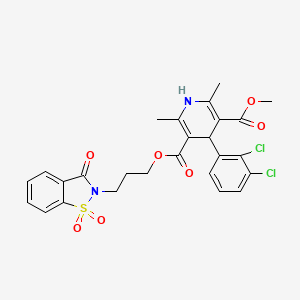
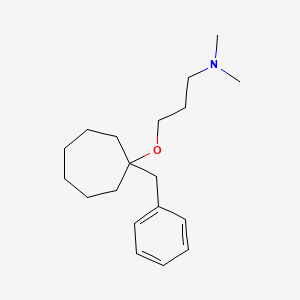
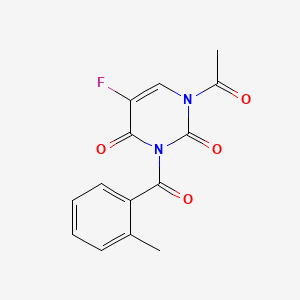
![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1663196.png)
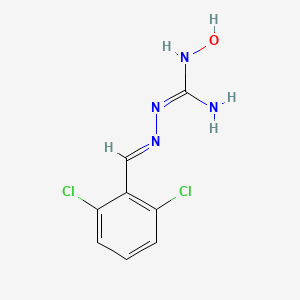
![3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)